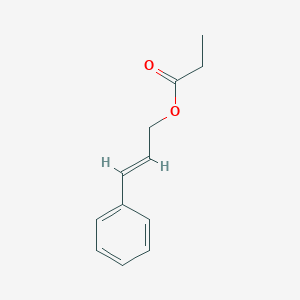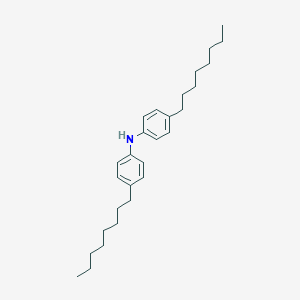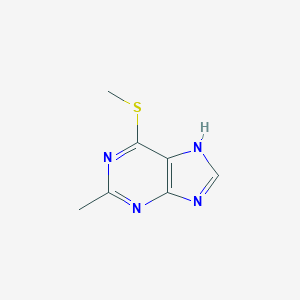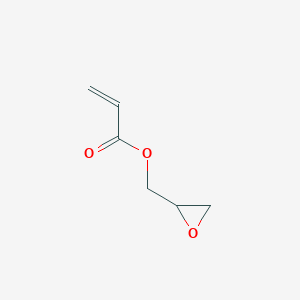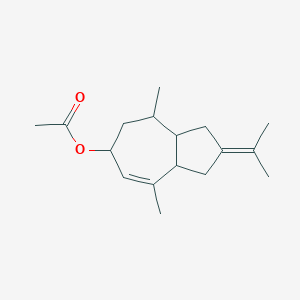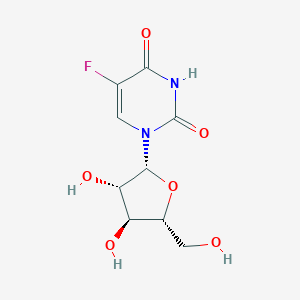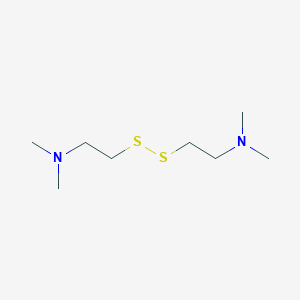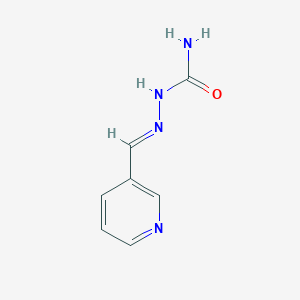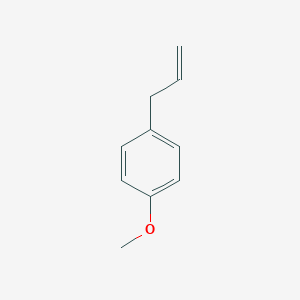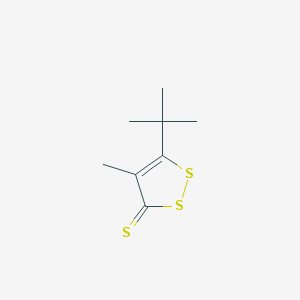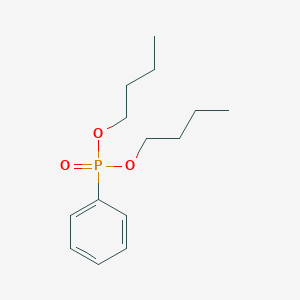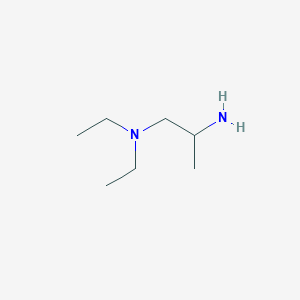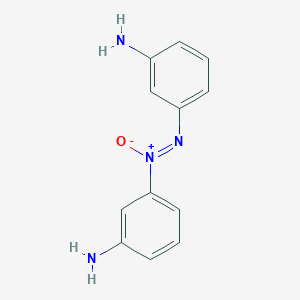
Azoxyaniline
Overview
Description
Azoxyaniline is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group, which consists of a nitrogen-nitrogen double bond with one of the nitrogen atoms connected to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Azoxyaniline can be synthesized through the oxidation of aniline derivatives. One common method involves the use of nitrosobenzene and N-phenylhydroxylamine as intermediates. The reaction typically requires a base, such as sodium hydroxide, to facilitate the condensation of nitrosobenzene with N-phenylhydroxylamine, forming this compound. The reaction conditions often include mild temperatures and the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts. The use of peroxides and bases in controlled conditions allows for the efficient and scalable synthesis of this compound with high yields.
Chemical Reactions Analysis
Types of Reactions: Azoxyaniline undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form nitroaniline derivatives.
Reduction: It can be reduced to form aniline or other amine derivatives.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted azoxy compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Nitroaniline derivatives.
Reduction: Aniline and its derivatives.
Substitution: Substituted azoxy compounds with various functional groups.
Scientific Research Applications
Azoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other azoxy compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of azoxyaniline involves its interaction with various molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. In biological systems, this compound may exert its effects by interacting with enzymes, receptors, and other biomolecules, leading to changes in cellular function and activity.
Comparison with Similar Compounds
- Azoxybenzene
- Azoxytoluene
- Azoxynaphthalene
Each of these compounds has distinct properties and applications, making azoxyaniline a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
(3-aminophenyl)-(3-aminophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYNCWNFYWANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-13-3 | |
| Record name | Azoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


